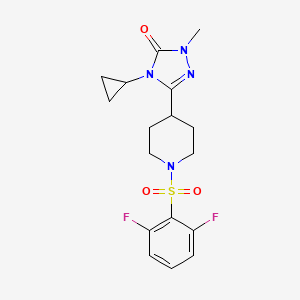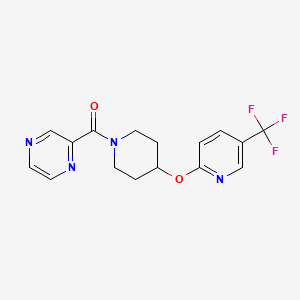
Pyrazin-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazine ring, a pyridine ring, a piperidine ring, and a trifluoromethyl group. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Piperidine is an organic compound with the molecular formula (CH2)5NH. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of nitrogen in the pyrazine, pyridine, and piperidine rings would likely result in these rings being planar. The trifluoromethyl group would add some steric bulk to the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the electron-donating and electron-withdrawing properties of the different functional groups. The nitrogen atoms in the pyrazine, pyridine, and piperidine rings would likely make these rings nucleophilic, while the trifluoromethyl group would be electron-withdrawing, making the carbon it’s attached to electrophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of nitrogen in the pyrazine, pyridine, and piperidine rings would likely result in the compound being a weak base .Scientific Research Applications
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. Pyrimidine derivatives, which share a similar core structure, have been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential development as novel anti-fibrotic drugs .
Synthesis of Aromatic Ketones
The compound’s structural motif is valuable in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanones. These are important pharmaceutical intermediates, and methods for their synthesis, such as copper-catalyzed Csp3-H oxidation with water under mild conditions, have been extensively studied .
Anti-Tubercular Agents
Derivatives of pyrazine, which is part of the compound’s structure, have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis. This suggests that the compound could be a candidate for the development of new anti-tubercular agents .
Fungicidal Activity
The compound’s pyrimidine and pyridine groups can be modified to create derivatives with fungicidal activity. The relationship between chemical structure and biological activity in this context is an area of active research .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to act as inhibitors, disrupting the function of their target proteins . This disruption can lead to changes in cellular processes, potentially leading to the desired therapeutic effects.
Biochemical Pathways
Similar compounds have been found to affect the electron transport chain in mitochondria , and the production of 4’-phosphopantetheine in bacteria . These pathways are crucial for energy production and bacterial survival, respectively.
Pharmacokinetics
Similar compounds have been found to exhibit anti-fibrotic activities , suggesting they may be well-absorbed and distributed in the body to exert their effects.
Result of Action
The inhibition of key proteins and pathways can lead to changes in cellular function and potentially therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, bacterial secondary metabolism requires 4′-PP groups from PPTases to produce metabolites needed for bacteria to thrive in environmental and infection settings . Therefore, the environment in which the compound is used can impact its effectiveness.
properties
IUPAC Name |
pyrazin-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)11-1-2-14(22-9-11)25-12-3-7-23(8-4-12)15(24)13-10-20-5-6-21-13/h1-2,5-6,9-10,12H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPZEMOLLNGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazin-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)
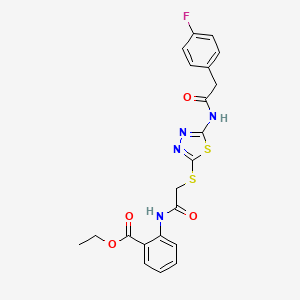
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2904199.png)
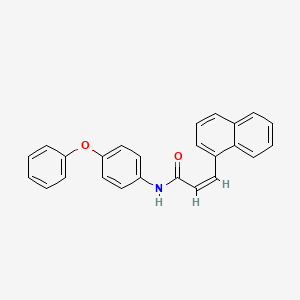

![1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2904203.png)


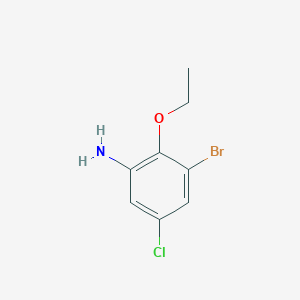
![[4-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2904213.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2904214.png)
![1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2904215.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2904217.png)
